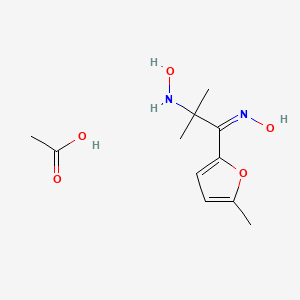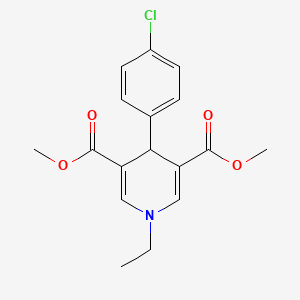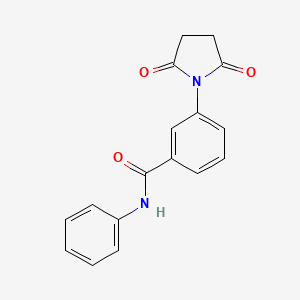
2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as HMPA oxime acetate salt and is a derivative of the furfuraldehyde compound.
Mécanisme D'action
The mechanism of action of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst and promotes the formation of intermediates in organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt). However, it has been reported that the compound is relatively non-toxic and has low acute toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) in lab experiments is its efficiency as a catalyst. The compound has been shown to be highly effective in promoting various organic reactions. However, one of the limitations of using this compound is its relatively high cost compared to other catalysts.
Orientations Futures
There are several future directions for research on 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt). One of the most promising areas of research is the development of new and more efficient synthetic methods for the compound. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in other fields, such as medicine and materials science.
In conclusion, 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) is a promising compound with potential applications in various fields. Its efficiency as a catalyst makes it an attractive option for use in lab experiments. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) involves the reaction of furfuraldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with acetic anhydride to obtain the oxime acetate salt. The yield of this reaction is reported to be around 70%.
Applications De Recherche Scientifique
2-(hydroxyamino)-2-methyl-1-(5-methyl-2-furyl)-1-propanone oxime acetate (salt) has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of catalysis. It has been reported that HMPA oxime acetate salt can act as an efficient catalyst for various organic reactions, including the synthesis of pyrazoles, pyrimidines, and imines.
Propriétés
IUPAC Name |
acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.C2H4O2/c1-6-4-5-7(14-6)8(10-12)9(2,3)11-13;1-2(3)4/h4-5,11-13H,1-3H3;1H3,(H,3,4)/b10-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYZZGHUBYZPW-VRTOBVRTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)C(C)(C)NO.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N\O)/C(C)(C)NO.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetic acid;(NZ)-N-[2-(hydroxyamino)-2-methyl-1-(5-methylfuran-2-yl)propylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-fluoro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5764696.png)
![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
![3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5764713.png)
![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)
![4-[({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5764722.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5764740.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5764759.png)
![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B5764766.png)
![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)
![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)
